N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide is a chemical compound known for its unique structure and reactivity It contains a benzamide group substituted with a 2,2-dichloro-1-cyanoethenyl moiety and a methoxy group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with 2,2-dichloro-1-cyanoethene in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters would also be essential in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the chlorine atoms.
Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds.
Addition Reactions: The cyano and dichloro groups can participate in addition reactions with amines and other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include amines, triethylamine, and various solvents such as dichloromethane and dioxane. Reaction conditions often involve refluxing the mixture to facilitate the desired transformations .
Major Products
The major products formed from these reactions include substituted benzamides, heterocyclic compounds like oxazoles and imidazoles, and various addition products depending on the nucleophiles used .
Wissenschaftliche Forschungsanwendungen
N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including heterocycles and pharmaceuticals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic properties and are studied for their biological activities.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide involves its reactivity with nucleophiles, leading to the formation of various products. The molecular targets and pathways depend on the specific reactions it undergoes. For instance, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2-dichloro-1-cyanoethenyl)-N’-methylurea
- N-(2,2-dichloro-1-cyanoethenyl)-N’-phenylurea
- N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide
Uniqueness
N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide ring, which can influence its reactivity and the types of products formed. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Eigenschaften
CAS-Nummer |
61767-27-9 |
---|---|
Molekularformel |
C11H8Cl2N2O2 |
Molekulargewicht |
271.10 g/mol |
IUPAC-Name |
N-(2,2-dichloro-1-cyanoethenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-8-4-2-7(3-5-8)11(16)15-9(6-14)10(12)13/h2-5H,1H3,(H,15,16) |
InChI-Schlüssel |
GKKWBPRTVGVLKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.